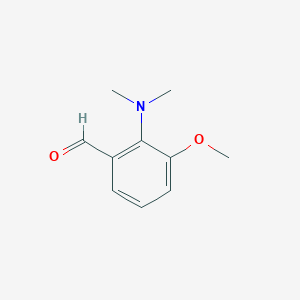

2-(Dimethylamino)-3-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-(dimethylamino)-3-methoxybenzaldehyde |

InChI |

InChI=1S/C10H13NO2/c1-11(2)10-8(7-12)5-4-6-9(10)13-3/h4-7H,1-3H3 |

InChI Key |

WNRPJARKDZHNJP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC=C1OC)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Dimethylamino 3 Methoxybenzaldehyde and Its Structural Analogues

Established Synthetic Pathways to Aromatic Benzaldehyde (B42025) Derivatives

The introduction of an aldehyde group onto an aromatic ring or the construction of the ring from a precursor can be achieved through several established pathways. The choice of method often depends on the substitution pattern of the aromatic precursor and the desired regioselectivity.

Direct functionalization involves introducing the aldehyde group or other substituents onto a pre-existing aromatic ring. For electron-rich aromatic systems, such as the precursors to 2-(Dimethylamino)-3-methoxybenzaldehyde, electrophilic aromatic substitution is a primary strategy.

Vilsmeier-Haack Reaction : This is a powerful and widely used method for the formylation of electron-rich aromatic compounds. The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The aromatic substrate attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the aromatic aldehyde. Given the activating nature of the dimethylamino and methoxy (B1213986) groups, a precursor like 2-methoxy-N,N-dimethylaniline would be a suitable substrate for this reaction, with formylation expected to occur at the ortho or para position relative to the activating groups.

C-H Functionalization : More recent advancements allow for the direct functionalization of C-H bonds on the benzaldehyde scaffold itself. These methods often employ transition metal catalysts, such as Palladium (Pd) or Iridium (Ir), in combination with a directing group. Transient directing groups can be formed in situ from the aldehyde, guiding the catalyst to functionalize the ortho C-H bond. This strategy allows for diverse modifications, including arylation, halogenation, and amidation, providing access to complex benzaldehyde derivatives that are otherwise difficult to prepare.

Multi-step syntheses offer greater flexibility by building the target molecule from simpler, more readily available starting materials.

Reduction/Cross-Coupling of Weinreb Amides : A versatile two-step, one-pot procedure involves the use of Weinreb amides. These amides can be prepared from corresponding benzoic acids. Reduction with a hydride source like diisobutylaluminum hydride (DIBAL-H) forms a stable aluminum hemiaminal intermediate, which effectively acts as a "masked" aldehyde. This intermediate is stable enough to undergo a subsequent palladium-catalyzed cross-coupling reaction with organometallic reagents (e.g., organolithium compounds), introducing various alkyl or aryl groups to the aromatic ring before the aldehyde is revealed upon workup.

Desaturative Aromatization : An innovative approach assembles aromatic aldehydes from saturated precursors. This strategy leverages the Diels-Alder reaction to construct a multi-substituted cyclohexene (B86901) carbaldehyde core. The subsequent aromatization is achieved through a desaturation process that can be powered by the synergistic action of three catalytic cycles: organocatalysis (forming an enamine), photoredox catalysis, and cobalt catalysis. This method provides a mechanistically distinct alternative to traditional electrophilic aromatic substitution.

Atom-Economy and Green Chemistry Principles in Relevant Aldehyde Synthesis

The principles of green chemistry and atom economy are increasingly central to the development of synthetic methodologies, aiming to maximize efficiency and minimize waste. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.

Addition and isomerization reactions are considered highly atom-economical as they, in principle, incorporate all reactant atoms into the product. In contrast, substitution and elimination reactions, as well as the use of stoichiometric reagents or protecting groups, tend to have lower atom economy because they generate byproducts or waste streams.

The following table compares the conceptual atom economy of different reaction types relevant to aldehyde synthesis.

| Reaction Type | General Example | Atom Economy Principle |

| Addition Reaction | Diels-Alder Cycloaddition | High; all atoms from the diene and dienophile are incorporated into the cyclic product. |

| Isomerization | Ruthenium-catalyzed redox isomerization of propargyl alcohols | High; atoms are rearranged within the molecule without loss. |

| Catalytic Oxidation | Aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde | Moderate to High; uses O₂ as the oxidant, with water as the main byproduct. |

| Substitution (e.g., Wittig) | Aldehyde + Wittig Reagent → Alkene + Triphenylphosphine (B44618) oxide | Low; a significant portion of the reagent mass (the triphenylphosphine oxide) becomes waste. |

| Synthesis with Protecting Groups | Acetal protection of an aldehyde | Low; requires additional steps and reagents for both protection and deprotection, which do not end up in the final product. |

Catalytic Systems and Reaction Conditions in Aldehyde Formation

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations under milder conditions. Various catalytic systems are employed in the synthesis of aromatic aldehydes and their derivatives.

The Vilsmeier-Haack reaction, while often considered to use a stoichiometric "reagent," is effectively catalyzed by the interaction of DMF and POCl₃ to form the active electrophile. For more advanced syntheses, transition metal catalysts are indispensable. Palladium catalysts are widely used for cross-coupling reactions (like Suzuki and Stille) and direct C-H functionalization. Synergistic catalytic systems, combining photoredox catalysts (e.g., Iridium complexes) with organocatalysts and other transition metals (e.g., Cobalt), have enabled novel reaction pathways like desaturative aromatization.

The table below summarizes key catalytic systems and their typical reaction conditions for the synthesis of aromatic aldehyde derivatives.

| Catalytic System | Reaction Type | Substrate Example | Typical Conditions |

| POCl₃ / DMF | Vilsmeier-Haack Formylation | Electron-rich arene | Solvent: DMF, CH₂Cl₂, Toluene; Temp: 0 °C to 80 °C. |

| Pd(II) / Amino Acid Ligand | ortho-C-H Arylation | Benzaldehyde | Catalyst: Pd(OAc)₂, Ligand: Ac-Gly-OH; Base: K₂CO₃; Solvent: t-AmylOH; Temp: 130 °C. |

| Ir(dtbbpy)(ppy)₂PF₆ + Co(dmgH)₂PyCl + Morpholine | Desaturative Aromatization | Cyclohexanecarbaldehyde | Light Source: Blue LED; Solvent: CH₃CN; Base: DABCO; Temp: 60 °C. |

| Pd(P(tBu)₃)₂ / DIBAL-H | Reduction/Cross-Coupling | Weinreb Amide + Organolithium | Solvent: Toluene; Temp: 0 °C. |

| Au Nanoparticles / ORMOSIL | Aerobic Oxidation | Benzyl alcohol | Oxidant: O₂ (2 bar); Base: K₂CO₃; Temp: 100 °C, solvent-free. |

Isolation and Purification Techniques for Aromatic Aldehydes

After synthesis, the target aromatic aldehyde must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical properties of the aldehyde (e.g., volatility, polarity, crystallinity) and the nature of the impurities.

Extraction : Liquid-liquid extraction is often the first step in workup. It is used to separate the product from inorganic salts and water-soluble components. For aldehydes specifically, forming a water-soluble bisulfite adduct is a classic chemical method for purification. The aldehyde can be selectively extracted into an aqueous sodium bisulfite solution, leaving non-aldehydic organic impurities behind. The aldehyde is then regenerated by adding a base.

Column Chromatography : This is one of the most common and versatile purification techniques in organic synthesis. The crude product is passed through a stationary phase (typically silica (B1680970) gel or alumina) using a mobile phase (a solvent or solvent mixture). Separation occurs based on the differential adsorption of the components to the stationary phase. For aromatic aldehydes, a typical eluent system might be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

Crystallization/Recrystallization : If the aromatic aldehyde is a solid, crystallization is a powerful method for achieving high purity. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly. As the solubility decreases, the product crystallizes out, leaving impurities behind in the solution.

Distillation : For volatile and thermally stable liquid aldehydes, distillation can be an effective purification method. This technique separates compounds based on differences in their boiling points. Vacuum distillation is often used for high-boiling-point compounds to lower the required temperature and prevent thermal decomposition.

The following table compares these common purification techniques.

| Purification Technique | Principle of Separation | Best Suited For | Key Considerations |

| Column Chromatography | Differential adsorption | Most non-volatile mixtures; separating compounds with different polarities. | Can be time-consuming and require large volumes of solvent. Aldehydes can sometimes degrade on acidic silica gel. |

| Crystallization | Difference in solubility at different temperatures | Crystalline solid products. | Requires finding a suitable solvent system; product loss can occur in the mother liquor. |

| Distillation | Difference in boiling points | Volatile, thermally stable liquid products. | Not suitable for non-volatile or thermally sensitive compounds. |

| Bisulfite Adduct Formation | Reversible chemical reaction | Specifically for separating aldehydes from other organic compounds. | The reaction can be slow, and regeneration must be complete. Not all aldehydes form adducts efficiently, especially sterically hindered ones. |

Advanced Spectroscopic Characterization of 2 Dimethylamino 3 Methoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of 2-(Dimethylamino)-3-methoxybenzaldehyde, distinct signals corresponding to the aldehydic proton, the aromatic protons, the methoxy (B1213986) group protons, and the dimethylamino group protons are expected.

The aldehydic proton (CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm. The protons of the dimethylamino group [-N(CH₃)₂] would appear as a sharp singlet, integrating to six protons, in the upfield region, generally around δ 2.7-3.0 ppm. The methoxy group (OCH₃) protons would also present as a singlet, integrating to three protons, typically in the range of δ 3.8-4.0 ppm. The aromatic protons on the benzene (B151609) ring will show more complex splitting patterns (doublets or triplets) depending on their coupling with adjacent protons. Their chemical shifts would be observed in the aromatic region, approximately between δ 6.8 and 7.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | 1H |

| Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet | 3H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the aldehyde group is the most deshielded and will appear furthest downfield, typically in the range of δ 190-200 ppm. The aromatic carbons will have signals between δ 110 and 160 ppm. The carbon of the methoxy group is expected around δ 55-60 ppm, while the carbons of the dimethylamino group will be found in the upfield region, typically around δ 40-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 190 - 200 |

| Aromatic (C-N) | 150 - 155 |

| Aromatic (C-O) | 155 - 160 |

| Aromatic (C-H, C-C) | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and establishing the connectivity between them.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign which proton is attached to which carbon in the aromatic ring and to confirm the assignments for the methoxy and dimethylamino groups.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the aldehydic proton would show a correlation to the aromatic carbon it is attached to (a two-bond correlation) and potentially to the adjacent aromatic carbon (a three-bond correlation). Similarly, the protons of the methoxy and dimethylamino groups would show correlations to the aromatic carbons they are attached to, confirming the substitution pattern.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde group would be prominent, typically appearing in the region of 1680-1700 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aldehyde group would be observed around 3000-3100 cm⁻¹ and 2720-2820 cm⁻¹, respectively. The C-N stretching of the dimethylamino group would likely appear in the 1350-1250 cm⁻¹ region. The asymmetric and symmetric C-O stretching of the methoxy group would produce strong bands around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Aldehyde | 1680 - 1700 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aldehyde | 2720 - 2820 |

| C-N Stretch | Dimethylamino | 1350 - 1250 |

| C-O Stretch (Asymmetric) | Methoxy | ~1250 |

| C-O Stretch (Symmetric) | Methoxy | ~1040 |

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations, especially the symmetric "ring-breathing" mode around 1000 cm⁻¹, would be expected to give a strong Raman signal. The C=O stretch is also Raman active. The information from both FT-IR and Raman spectra can be used to build a more complete picture of the molecule's vibrational properties.

Vibrational Mode Assignment through Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its fundamental vibrations. However, the assignment of specific spectral bands to particular molecular motions can be complex due to the coupling of vibrations. Potential Energy Distribution (PED) analysis is a crucial computational method used to provide a quantitative and unambiguous assignment of vibrational modes.

While a specific PED analysis for this compound is not prominently available in the literature, the methodology has been successfully applied to structurally similar molecules, such as 4-(dimethylamino)benzaldehyde (B131446). nih.govconicet.gov.ar In such analyses, a normal coordinate analysis is performed based on experimental IR and Raman spectra. nih.gov This involves developing a force field that describes the potential energy of the molecule. The PED calculation then breaks down each normal mode of vibration into contributions from various internal coordinates (e.g., bond stretching, angle bending, and torsions). mdpi.com For instance, a band in the 1600-1700 cm⁻¹ region, typically associated with the C=O stretching of the aldehyde group, might show a PED contribution of 80% from C=O stretch, 10% from C-C stretching of the ring, and 10% from C-H bending, confirming its primary character.

This detailed assignment is critical for understanding how substituents like the dimethylamino and methoxy groups influence the vibrational dynamics of the benzaldehyde (B42025) scaffold. Studies on related molecules show that modes involving the substituent groups, such as the torsions of the methyl groups and the aldehyde group, can be precisely assigned, providing insight into intramolecular dynamics and crystal packing effects. mdpi.comresearchgate.net

Table 1: Illustrative Vibrational Mode Assignments for a Substituted Benzaldehyde based on PED Analysis

| Frequency (cm⁻¹) | Assignment (Primary PED Contribution) |

| ~3100-3000 | Aromatic C-H Stretch |

| ~3000-2900 | Methyl C-H Asymmetric/Symmetric Stretch |

| ~2820 & ~2720 | Aldehyde C-H Stretch (Fermi Resonance) |

| ~1685 | Aldehyde C=O Stretch |

| ~1600 | Aromatic Ring C=C Stretch |

| ~1450 | Methyl C-H Bending |

| ~1250 | Aryl C-O Stretch |

| ~1200 | Aryl C-N Stretch |

| ~110 | Aldehyde Group Torsion |

Note: This table is illustrative and shows typical frequency ranges and assignments for substituted benzaldehydes. Actual values for this compound would require specific experimental and computational analysis.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and the energy levels of its frontier molecular orbitals (HOMO and LUMO).

Absorption Maxima and Molar Absorptivity Analysis

The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorptions arising from π → π* transitions within the aromatic system and a lower intensity band from the n → π* transition associated with the carbonyl group's non-bonding electrons. The presence of the electron-donating dimethylamino (-N(CH₃)₂) and methoxy (-OCH₃) groups is anticipated to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted benzaldehyde. This is due to the raising of the Highest Occupied Molecular Orbital (HOMO) energy level, which reduces the HOMO-LUMO gap.

Studies on related compounds, such as (2E)-3-[4-(dimethylamino)phenyl]acrylaldehyde, show strong absorption maxima in the visible region due to extended conjugation. researchgate.net Similarly, a mercury (II) complex of 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone exhibits a maximum absorbance (λ_max) at 374 nm in methanol, shifted from the ligand's own maximum at 356 nm. researchgate.net For this compound, one would expect a primary absorption band related to the intramolecular charge transfer (ICT) from the electron-donating groups to the electron-withdrawing aldehyde group. The molar absorptivity (ε), a measure of the probability of the electronic transition, would be high for the π → π* transitions.

Table 2: Expected UV-Vis Absorption Characteristics

| Transition | Expected λ_max Region (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Notes |

| π → π | 250 - 400 | High (>10,000) | Influenced by charge transfer character from -N(CH₃)₂ and -OCH₃ to -CHO. |

| n → π | 350 - 450 | Low (<1,000) | Often appears as a shoulder on the more intense π → π* band. |

Fluorescence and Phosphorescence Studies, including Quantum Yields and Lifetimes

Upon absorption of light, an excited molecule can relax by emitting a photon through fluorescence (spin-allowed, rapid) or phosphorescence (spin-forbidden, slow). The efficiency of these processes is quantified by the fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed. frontiersin.org The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state.

The fluorescence properties of aromatic aldehydes are highly sensitive to their structure and environment. The presence of the dimethylamino group often leads to the formation of a Twisted Intramolecular Charge Transfer (TICT) state in the excited state, which can be weakly emissive and thus lower the quantum yield. researchgate.net However, structural rigidity can inhibit this non-radiative decay pathway and enhance fluorescence. nih.gov

Time-Resolved Emission Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states on timescales from picoseconds to microseconds. wikipedia.org This method is essential for directly observing dynamic processes such as energy transfer, solvent relaxation, and conformational changes like the formation of TICT states. nih.govnih.gov

In a typical experiment, a femtosecond or picosecond laser pulse (the pump) excites the molecule. A second, time-delayed pulse (the probe) interrogates the excited state population, often by monitoring transient absorption or stimulated emission. nih.gov By varying the delay time between the pump and probe, one can construct a timeline of the excited state's decay and transformation. For this compound, this technique could reveal the rate of intersystem crossing to the triplet state, the dynamics of intramolecular charge transfer from the donor groups to the acceptor aldehyde, and the influence of the solvent on these processes. nih.govnih.gov Observing a dynamic Stokes shift (a time-dependent shift of the emission peak) would provide direct evidence of structural relaxation in the excited state. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₁₃NO₂), the molecular weight is 179.22 g/mol . The high-resolution mass spectrum should show a molecular ion (M⁺˙) peak corresponding to this mass.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) is predictable based on the stability of the resulting fragments. For this compound, characteristic fragmentation pathways are expected:

Loss of a hydrogen radical (H˙): A peak at m/z 178 ([M-1]⁺) is very common for aldehydes.

Loss of the formyl radical (˙CHO): A significant peak at m/z 150 ([M-29]⁺) corresponding to the stable aromatic cation.

Loss of a methyl radical (˙CH₃): A peak at m/z 164 ([M-15]⁺) from either the methoxy or dimethylamino group.

Loss of formaldehyde (B43269) (CH₂O): A peak at m/z 149 ([M-30]⁺) is possible via rearrangement from the methoxy group.

Analysis of related compounds like 3-methoxybenzaldehyde (B106831) and 2-methoxybenzaldehyde (B41997) shows prominent peaks for the molecular ion and the [M-1]⁺, [M-29]⁺, and [M-31]⁺ (loss of ˙OCH₃) fragments. nist.govnist.gov The fragmentation of 4-hydroxy-3-methoxybenzaldehyde also shows characteristic losses of methyl and formyl radicals. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Identity |

| 179 | [C₁₀H₁₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 178 | [C₁₀H₁₂NO₂]⁺ | [M-H]⁺ |

| 164 | [C₉H₁₀NO₂]⁺ | [M-CH₃]⁺ |

| 150 | [C₉H₁₂NO]⁺ | [M-CHO]⁺ |

| 148 | [C₉H₁₀NO]⁺ | [M-OCH₃]⁺ |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides data on bond lengths, bond angles, torsional angles, and intermolecular interactions, offering a complete picture of the molecule's conformation and its packing in the crystal lattice.

While the crystal structure of this compound has not been specifically reported, the structure of the closely related compound 2-methoxybenzaldehyde has been solved. researchgate.netmdpi.com This structural analogue provides a strong basis for predicting the solid-state characteristics of the title compound. The crystal structure of 2-methoxybenzaldehyde reveals a tetragonal space group (P4₃) with four independent molecules in the asymmetric unit. mdpi.com A key feature is the formation of dimers through C-H···O hydrogen bonds, where the C(3)-H of one molecule interacts with the carbonyl oxygen of a neighboring molecule. researchgate.net

It is highly probable that this compound would also exhibit such C-H···O intermolecular interactions. The planarity of the molecule would be of interest, specifically the torsional angle between the aldehyde group and the benzene ring, and the geometry around the nitrogen atom of the dimethylamino group. The crystal packing would be a balance between optimizing van der Waals forces and forming these weak hydrogen bonds.

Table 4: Representative Crystallographic Data (based on the analogue 2-methoxybenzaldehyde)

| Parameter | Data for 2-methoxybenzaldehyde mdpi.com |

| Crystal System | Tetragonal |

| Space Group | P4₃ |

| Molecules per unit cell (Z) | 16 |

| Key Intermolecular Interaction | C-H···O Hydrogen Bonds |

| Conformation | Near-planar benzaldehyde core |

Computational Chemistry and Quantum Mechanical Investigations of 2 Dimethylamino 3 Methoxybenzaldehyde

Density Functional Theory (DFT) Applications for Electronic Structure and Molecular Properties

Electronic Properties and Bonding Characteristics

Atomic Charges and Dipole Moments

For instance, in a study of 5-chloro-2-hydroxy-3-methoxybenzaldehyde, Mulliken population analysis was conducted to understand the charge distribution and reactive sites. researchgate.net Similarly, for 4-(dimethylamino)benzaldehyde (B131446) (DMABA), DFT calculations have been used to determine atomic charges, which are fundamental to understanding its electronic properties. conicet.gov.ar These analyses typically show that electronegative atoms like oxygen and nitrogen carry negative partial charges, while carbon and hydrogen atoms carry positive partial charges. The magnitude and direction of the individual bond dipoles sum up to the total molecular dipole moment.

Table 1: Illustrative Atomic Charges for a Related Compound (Data for Example Only) (Note: This data is for a representative related molecule, not 2-(Dimethylamino)-3-methoxybenzaldehyde, and serves for illustrative purposes.)

| Atom | Charge (e) |

| O(carbonyl) | -0.55 |

| N(amino) | -0.48 |

| C(carbonyl) | +0.40 |

| C(aromatic) | Various |

| H | Various |

Theoretical Vibrational Spectra Prediction and Comparison with Experimental Data

Theoretical vibrational spectra are typically predicted using quantum chemical calculations, most notably Density Functional Theory (DFT). By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. mahendrapublications.com

For example, a study on 4-(dimethylamino)benzaldehyde (DMABA) reported a detailed vibrational analysis using DFT calculations. nih.govconicet.gov.ar The calculated frequencies were compared with experimental FT-IR and Raman spectra, leading to a precise assignment of the observed vibrational bands to specific molecular motions, such as C-H stretching, C=O stretching, and ring deformations. nih.govconicet.gov.ar Similarly, research on 2-methoxybenzaldehyde (B41997) combined Inelastic Neutron Scattering (INS) spectra with periodic DFT calculations to achieve a confident assignment of its vibrational modes. mdpi.com Such a comparative approach is crucial for validating the computational model and gaining a deeper understanding of the molecule's dynamic properties. researchgate.net

Table 2: Example Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for a Benzaldehyde (B42025) Derivative (Note: The following data is illustrative for a related compound and does not represent this compound.)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical (Scaled) DFT (cm⁻¹) | Assignment |

| ν(C=O) | 1680 | 1685 | Carbonyl Stretch |

| ν(C-N) | 1350 | 1355 | C-N Stretch |

| ν(C-O-C) | 1260 | 1262 | Methoxy (B1213986) Stretch |

| Ring Def. | 820 | 825 | Aromatic Ring Bend |

Prediction of UV-Vis Absorption Spectra using Time-Dependent DFT (TD-DFT)

The electronic absorption spectra of molecules, measured by UV-Vis spectroscopy, can be predicted computationally using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max), oscillator strengths (a measure of transition probability), and the nature of the transitions (e.g., π→π* or n→π*). conicet.gov.ar

In a theoretical study of 2-Chloro-3,4-Dimethoxybenzaldehyde, TD-DFT calculations were performed to predict the UV-Vis spectrum and compare it with experimental results obtained in different solvents. researchgate.net For 4-(dimethylamino)benzaldehyde, TD-DFT was used to assign the electronic transitions observed in the experimental spectrum, identifying the key molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). conicet.gov.ar These calculations are invaluable for understanding a molecule's photophysical properties and how its structure influences its color and light-absorbing capabilities. conicet.gov.arresearchgate.net

Table 3: Illustrative TD-DFT Predicted Electronic Transitions (Note: This data is for an example benzaldehyde derivative and not this compound.)

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 345 | 0.62 | HOMO → LUMO (π→π) |

| S0 → S2 | 290 | 0.02 | HOMO-1 → LUMO (n→π) |

| S0 → S3 | 265 | 0.15 | HOMO → LUMO+1 (π→π*) |

Global and Local Chemical Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual DFT, are powerful tools for predicting the chemical behavior of a molecule. Global descriptors apply to the molecule as a whole and include:

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating reactivity.

Electronegativity (χ): The power of an atom to attract electrons.

These are calculated from the energies of the HOMO and LUMO. conicet.gov.ar

Intermolecular and Intramolecular Interactions

The structure, stability, and properties of a molecule in its condensed phase are heavily influenced by a network of intermolecular and intramolecular interactions.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in real space. mdpi.com It is based on the electron density and its derivatives. The analysis generates 3D isosurfaces that highlight different types of interactions:

Hydrogen Bonds: Typically appear as strong, attractive (blue or green) disc-like surfaces.

Van der Waals Interactions: Appear as broader, weaker (green) surfaces.

Steric Repulsion: Appear as red surfaces in regions of high electron density overlap.

Hirshfeld surface analysis is another powerful tool used to explore and quantify intermolecular contacts in crystals. nih.gov Studies on various benzaldehyde derivatives have used Hirshfeld surfaces and 2D fingerprint plots to analyze the nature and proportion of different intermolecular contacts, such as O···H, H···H, and C···H interactions, which govern the formation of their supramolecular structures. nih.govfgcu.edu

Hirshfeld Surface Analysis for Intermolecular Contacts and Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice, providing crucial insights into how molecules are packed. By mapping properties onto this unique molecular surface, one can deconstruct the complex network of non-covalent interactions that dictate the supramolecular architecture.

For molecules related to this compound, Hirshfeld surface analysis reveals the dominant forces at play in the crystal structure. A detailed analysis performed on a similar structure, (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide, which shares the core 3-methoxybenzaldehyde (B106831) moiety, demonstrates the nature and contribution of various intermolecular contacts. researchgate.net The analysis quantifies the percentage of the Hirshfeld surface area corresponding to each type of atomic contact, highlighting the most significant interactions for crystal stability.

The primary interactions governing the crystal packing are found to be hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) contacts. researchgate.net The H···H interactions typically constitute the largest portion of the molecular surface, a common feature in organic molecules. researchgate.net The O···H/H···O and C···H/H···C contacts are also highly significant, representing the key hydrogen bonding and van der Waals forces that guide the assembly of molecules. researchgate.net

The relative contributions of the most significant intermolecular contacts for the related compound (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide are detailed in the table below. researchgate.net

Table 1: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Structurally Related Benzaldehyde Derivative. researchgate.net

| Intermolecular Contact Type | Contribution (%) |

|---|---|

| H···H | 62.6% |

| C···H/H···C | 15.8% |

| O···H/H···O | 15.3% |

| Other Contacts | < 6.3% |

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of this compound are significantly influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. This compound possesses a strong electron-donating dimethylamino group (-N(CH₃)₂) and a moderately electron-withdrawing aldehyde group (-CHO) attached to a benzene (B151609) ring. This "push-pull" architecture results in a significant intramolecular charge-transfer (ICT) character, particularly in the excited state.

Upon absorption of light, there is a redistribution of electron density from the donor to the acceptor group, leading to an excited state that is considerably more polar than the ground state. The energy difference between these two states, and thus the wavelength of maximum absorption (λₘₐₓ), is sensitive to the polarity of the solvent. nih.gov

In non-polar solvents, the molecule's electronic transitions are relatively unperturbed. However, as the solvent polarity increases, the highly polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This differential stabilization lowers the energy gap for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). nist.gov

Table 2: Expected Solvatochromic Trend for this compound in Representative Solvents.

| Solvent | Solvent Type | Expected λₘₐₓ Shift |

|---|---|---|

| Cyclohexane | Non-polar | Shorter Wavelength (Hypsochromic) |

| Chloroform | Weakly Polar | Intermediate Wavelength |

| Acetone (B3395972) | Polar Aprotic | Longer Wavelength |

| Dimethylformamide (DMF) | Polar Aprotic | Longer Wavelength |

| Ethanol (B145695) | Polar Protic | Longer Wavelength (Bathochromic) |

| Methanol | Polar Protic | Longest Wavelength (Bathochromic) |

This behavior makes this compound and similar ICT compounds potentially useful as probes for environmental polarity. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide |

| Cyclohexane |

| Chloroform |

| Acetone |

| Dimethylformamide (DMF) |

| Ethanol |

Chemical Reactivity and Reaction Mechanisms of 2 Dimethylamino 3 Methoxybenzaldehyde

Nucleophilic Addition Reactions at the Aldehyde Carbonyl Center

The carbonyl group (C=O) of the aldehyde is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. khanacademy.org This electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles. khanacademy.orgpressbooks.pub Nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.org

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This intermediate is then typically protonated by a weak acid or water to yield an alcohol. libretexts.orgyoutube.com

The reactivity of aldehydes in nucleophilic addition reactions is generally higher than that of ketones. pressbooks.publibretexts.org This is attributed to two main factors:

Steric Hindrance: Aldehydes have at least one hydrogen atom attached to the carbonyl carbon, making it less sterically hindered for an incoming nucleophile compared to ketones, which have two bulkier alkyl or aryl groups. khanacademy.org

Electronic Effects: The presence of two electron-donating alkyl groups in ketones reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. Aldehydes, with only one such group, have a more electrophilic carbonyl carbon. khanacademy.orglibretexts.org

In the case of 2-(Dimethylamino)-3-methoxybenzaldehyde, the strong electron-donating nature of the dimethylamino group further influences the reactivity of the aldehyde.

Condensation Reactions Involving the Aldehyde Moiety

Condensation reactions are a class of reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. The aldehyde functionality of this compound readily participates in various condensation reactions.

Schiff bases, also known as imines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed by the condensation reaction between a primary amine and an aldehyde or ketone. nih.govresearchgate.netmsu.edu This reaction is often acid-catalyzed and is reversible. msu.edu

The reaction of this compound with a primary amine would proceed through the formation of a carbinolamine intermediate, which then dehydrates to form the stable Schiff base. youtube.com The general reaction is as follows:

R-NH₂ + R'-CHO ⇌ R-N=CH-R' + H₂O

Schiff bases derived from various substituted benzaldehydes have been synthesized and are of significant interest due to their diverse applications. nih.govorientjchem.orgajol.info For instance, the condensation of N,N-dimethylamino benzaldehyde (B42025) with aniline (B41778) and substituted anilines in the presence of an acid catalyst yields azomethines (a type of Schiff base). orientjchem.org

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction. wikipedia.org The product is typically an α,β-unsaturated compound. wikipedia.orgrsc.org This reaction is a modification of the aldol (B89426) condensation and is often catalyzed by a weak base, such as an amine. wikipedia.orgyoutube.com

This compound can serve as the aldehyde component in the Knoevenagel condensation. The reaction with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, would lead to the formation of a substituted styrene (B11656) derivative. The electron-donating dimethylamino group can influence the reactivity of the aldehyde in this reaction. For example, aldehydes with electron-donating groups, like 4-(dimethylamino)benzaldehyde (B131446), have been used in Knoevenagel condensations to develop efficient reaction solvents. arkat-usa.org

The synthesis of α,β-unsaturated aldehydes and ketones is an important area of organic synthesis, and the Knoevenagel condensation is a key method for achieving this. nih.govnih.gov

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. beilstein-journals.org These reactions are highly efficient and atom-economical, making them valuable tools in organic synthesis and drug discovery. beilstein-journals.org Aldehydes are common building blocks in MCRs. mdpi.com

This compound can be utilized as the aldehyde component in various MCRs. For example, it could participate in reactions like the Biginelli-like MCRs, where 3-amino-1,2,4-triazole reacts with an aldehyde and a CH-acid to form complex heterocyclic products. semanticscholar.org The specific products of such reactions can be influenced by the substituents on the benzaldehyde ring.

Oxidation and Reduction Chemistry of the Benzaldehyde Functionality

The aldehyde group of this compound can undergo both oxidation and reduction reactions.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). The aldehyde group is susceptible to air oxidation, and aromatic aldehydes should be stored carefully to prevent this. orgsyn.org

Reduction: Aldehydes can be reduced to primary alcohols. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com For example, 4-(dimethylamino)benzaldehyde can be reduced to the corresponding alcohol using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of potassium carbonate. researchgate.net

Role of the Dimethylamino Group as an Electron-Donating Substituent on Aromatic Reactivity

The dimethylamino group (-N(CH₃)₂) is a powerful electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance. This has a significant impact on the reactivity of the aromatic ring.

The increased electron density on the aromatic ring makes it more susceptible to electrophilic aromatic substitution reactions. The dimethylamino group is an ortho, para-directing group, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the dimethylamino group. In this compound, the positions ortho and para to the dimethylamino group are the 1, 3, and 5 positions. However, the 1 and 3 positions are already substituted. The methoxy (B1213986) group is also an ortho, para-director. The combined directing effects of both groups would need to be considered in any electrophilic substitution reaction.

Influence of the Methoxy Group on Electrophilic and Nucleophilic Aromatic Substitution Patterns

The chemical behavior of this compound in aromatic substitution reactions is profoundly influenced by the electronic properties of its three substituents: the dimethylamino, methoxy, and formyl groups. The methoxy group (-OCH₃), located at the C3 position, plays a significant role in modulating the electron density of the aromatic ring and, consequently, its susceptibility to attack by electrophiles and nucleophiles.

Influence on Electrophilic Aromatic Substitution (EAS)

The methoxy group is a potent activating group in electrophilic aromatic substitution reactions. minia.edu.eg Its influence stems from two opposing electronic effects: a powerful electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I). vaia.com

Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This increases the electron density on the ring, particularly at the positions ortho and para to the methoxy group, making the ring more nucleophilic and thus more reactive towards electrophiles. vaia.comdocsity.com

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the carbon atom to which it is attached through the sigma bond. vaia.com

The resonance effect of the methoxy group is dominant over its inductive effect, leading to a net increase in electron density on the aromatic ring. vaia.com This makes the ring significantly more activated towards electrophilic attack compared to unsubstituted benzene. vaia.com

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent (Position) | Electronic Effect | Directing Influence | Favored Positions for Attack |

| -CHO (C1) | Deactivating, meta-directing | Directs to C3 (blocked), C5 | C5 |

| -N(CH₃)₂ (C2) | Strongly activating, ortho-, para-directing | Directs to C1 (blocked), C3 (blocked), C5 | C5 |

| -OCH₃ (C3) | Activating, ortho-, para-directing | Directs to C2 (blocked), C4, C6 | C4, C6 |

The directing effects of the powerful dimethylamino group and the deactivating formyl group are reinforcing, both favoring substitution at the C5 position. libretexts.org The methoxy group directs incoming electrophiles to the C4 and C6 positions. The strong activation provided by both the dimethylamino and methoxy groups overwhelmingly counteracts the deactivating effect of the formyl group, rendering the ring highly susceptible to electrophilic substitution. The primary sites of attack would be C4, C5, and C6, with the final product distribution depending on the specific electrophile and steric considerations.

Influence on Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (NAS) reactions typically require the aromatic ring to be electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups (EWGs). masterorganicchemistry.comchemistrysteps.com The methoxy group, being a strong electron-donating group, increases the electron density of the ring. This makes the aromatic system a poor substrate for attack by nucleophiles and therefore deactivates the ring towards NAS. vaia.com

For NAS to occur on an aromatic ring bearing a methoxy group, the presence of potent EWGs, such as nitro groups (-NO₂), positioned ortho or para to the leaving group is generally required. researchgate.netmsu.edu In this compound, the ring is rendered exceptionally electron-rich by the combined and powerful electron-donating effects of both the methoxy and dimethylamino groups. The electron-withdrawing nature of the formyl group is insufficient to overcome this high electron density. Consequently, the molecule is highly deactivated towards the standard SNAr (addition-elimination) mechanism of nucleophilic aromatic substitution.

Research on other methoxy-substituted benzaldehydes highlights the necessity of strong activation for NAS. For instance, studies involving the F-18 fluorination of various nitrobenzaldehydes demonstrate that the reaction can proceed with good yields when a nitro group is present to activate the ring, even with a methoxy substituent also present. researchgate.net

Table 2: Illustrative Radiochemical Yields of [¹⁸F]Fluorination on Methoxy-Substituted Nitrobenzaldehydes

| Compound | Radiochemical Yield (%) in DMF |

| 2-Nitrobenzaldehyde | 84 ± 3 |

| 4-Nitrobenzaldehyde | 81 ± 5 |

| 4-Methoxy-2-nitrobenzaldehyde | 87 ± 3 |

| 2-Methoxy-4-nitrobenzaldehyde | 83 ± 3 |

| 2-Methoxy-6-nitrobenzaldehyde | 79 ± 4 |

Data sourced from a study on F-18 fluorination via nucleophilic aromatic substitution. The yields for methoxy-substituted compounds were comparable to the non-substituted nitrobenzaldehydes, indicating the nitro group's dominant activating role. researchgate.net

This data illustrates that while a methoxy group does not prevent NAS, the reaction's feasibility is contingent on the overriding influence of a suitably positioned, powerful electron-withdrawing group. In the case of this compound, the absence of such a group, combined with the presence of two strong electron-donating groups, makes successful nucleophilic aromatic substitution highly improbable under typical conditions.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes with High Efficiency

The synthesis of polysubstituted aromatics like 2-(Dimethylamino)-3-methoxybenzaldehyde traditionally relies on multi-step processes that can be inefficient and generate significant waste. Future research is poised to focus on developing more sustainable and efficient synthetic pathways.

Green Chemistry Approaches: The principles of green chemistry offer a framework for developing more environmentally benign syntheses. researchgate.net For the N-formylation and formylation steps often required in the synthesis of aromatic aldehydes, research into using renewable and eco-friendly formylating agents is a promising avenue. For instance, methods using aleuritic acid as a renewable formyl source for the N-formylation of anilines have been developed, providing good yields for para-substituted anilines. researchgate.net Similarly, coenzyme-catalyzed benzoin (B196080) condensation reactions using thiamine (B1217682) hydrochloride represent a greener alternative to traditional methods that use hazardous cyanides. worldwidejournals.com Exploring solvent-free reaction conditions, potentially under visible light, could further enhance the sustainability of synthesizing precursors to this compound. researchgate.net

One-Pot Procedures and C-H Functionalization: To improve process efficiency, one-pot synthetic strategies are highly desirable. A two-step, one-pot procedure for creating functionalized benzaldehydes has been demonstrated, which involves the formation of a stable aluminum hemiaminal intermediate that protects the aldehyde during subsequent cross-coupling reactions. acs.orgresearchgate.netacs.orgrug.nl This approach allows for the use of highly reactive organometallic reagents to introduce substituents. acs.orgresearchgate.netacs.orgrug.nl

Furthermore, direct C-H functionalization is a powerful strategy for derivatizing aromatic rings, minimizing the need for pre-functionalized starting materials. researchgate.net For a molecule like this compound, the dimethylamino and methoxy (B1213986) groups can act as directing groups for ortho-C-H activation, enabling the introduction of various functional groups. uwindsor.canih.govacs.orgacs.org Research into transient directing groups, which are formed in-situ, could expand the scope of these functionalizations to include arylation, chlorination, bromination, and amidation. nih.govacs.orgresearchgate.net

Application of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

To optimize reaction conditions, ensure safety, and gain mechanistic insights, real-time monitoring of synthetic processes is crucial. Process Analytical Technology (PAT), utilizing advanced spectroscopic methods, offers powerful tools for this purpose.

FTIR and Raman Spectroscopy: In-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a robust technique for monitoring the concentration of reactants, intermediates, and products in real-time. stk-online.ch It has proven invaluable for tracking reaction endpoints, reducing reaction times, and ensuring the safe scale-up of highly exothermic processes like Grignard reactions. acs.orgresearchgate.nethzdr.demt.com For syntheses involving organometallic intermediates, such as the lithiation steps relevant to ortho-functionalization, in-situ FTIR can track the consumption of starting materials and the formation of the desired product, providing critical data for process control and safety. acs.orgmt.com

Similarly, in-situ Raman spectroscopy is highly effective for studying structural changes during chemical reactions, particularly in electrochemical systems and processes involving nanoparticles. stanford.eduresearchgate.netresearchgate.netaps.orgacs.org It can monitor phase transitions and the evolution of vibrational modes, offering detailed insights into reaction mechanisms. researchgate.netaps.org For instance, in reactions involving lithiation, Raman spectroscopy can track stress evolution and structural changes in real-time. stanford.eduacs.org

| Technique | Application in Synthesis Monitoring | Potential Insights for this compound |

| In-situ ATR-FTIR | Real-time tracking of reactant/product concentrations. stk-online.chacs.org | Optimization of formylation or metalation steps, kinetic parameter calculation, endpoint determination, and ensuring safe scale-up. stk-online.chresearchgate.nethzdr.de |

| In-situ Raman | Monitoring structural changes, phase transitions, and stress evolution. stanford.eduresearchgate.net | Elucidation of reaction mechanisms in lithiation/metalation, tracking intermediate formation, and studying solid-state reactions. researchgate.netacs.org |

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling in Synthesis and Properties

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials discovery. These computational tools can accelerate the optimization of reaction conditions and predict the properties of novel compounds.

Reaction Optimization: ML algorithms, particularly Bayesian optimization, can efficiently explore complex reaction parameter spaces to identify optimal conditions for yield, selectivity, and other metrics. researchgate.netrsc.org By integrating ML with high-throughput experimentation (HTE) and automated flow reactors, self-optimizing systems can be created that learn from each experiment in real-time. beilstein-journals.orgnih.gov For the synthesis of this compound and its derivatives, ML could rapidly optimize variables such as temperature, catalyst loading, and residence time, significantly reducing development time and material waste. rsc.orgnih.gov Multitask Bayesian optimization can even leverage data from previous, related reactions to accelerate the optimization of new transformations. nih.gov

Property Prediction: AI can be used to build predictive models for various chemical properties. acs.orgresearchgate.net By analyzing molecular descriptors, ML models can forecast characteristics such as solubility, electronic properties, or even odor profiles. acs.orgplos.org For this compound, predictive models could be developed to screen potential derivatives for targeted non-biological applications, such as their suitability as fluorescent probes or components in functional dyes, by correlating their structural features with desired properties. acs.orgresearchgate.net

Exploration of New Reactivity Pathways and Mechanistic Insights

The unique electronic nature of this compound, conferred by the electron-donating dimethylamino and methoxy groups, opens up avenues for exploring novel reactivity.

Directed Ortho-Metalation (DoM): The dimethylamino and methoxy groups are known directed metalation groups (DMGs), which can facilitate the deprotonation of the aromatic ring at a specific ortho position. uwindsor.caacs.org This strategy provides a powerful tool for regioselective functionalization. uwindsor.ca The interplay and hierarchy between the two directing groups in this compound would be a key area of investigation, potentially allowing for selective functionalization at different positions by tuning the reaction conditions or the organolithium base used. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. acs.org Electron-rich aldehydes can participate in these reactions, enabling novel transformations. researchgate.net Merging photoredox catalysis with organocatalysis has led to the development of methods for the direct asymmetric alkylation of aldehydes. acs.orgacs.orgnih.gov Future research could explore the photoredox-mediated reactions of this compound, such as C-H functionalization or coupling with various radical precursors, to access novel molecular architectures. nih.gov

Rational Design of Derivatives for Targeted Non-Biological Applications

The structural features of this compound make it an attractive scaffold for designing molecules with specific functions for non-biological applications.

Functional Dyes and Materials: Substituted benzaldehydes are key precursors in the synthesis of functional dyes. acs.org The electron-donating groups on the this compound ring are expected to influence the electronic absorption and emission properties of any derived dyes, potentially leading to materials with tailored colors or fluorescence characteristics. Research could focus on synthesizing and characterizing novel dyes derived from this aldehyde for applications in sensing, imaging, or electronic devices.

Fluorescent Probes: The combination of an aromatic aldehyde with electron-donating amino groups can form the basis of fluorescent sensors. The aldehyde group can act as a reactive site for binding to specific analytes, while the dimethylamino group can modulate the fluorescence output. By rationally designing derivatives, it may be possible to create selective and sensitive fluorescent probes for detecting metal ions or other species of interest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.